molecular formula C15H21NO2S B6341779 ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate CAS No. 190718-16-2

ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate

Cat. No.: B6341779
CAS No.: 190718-16-2
M. Wt: 279.4 g/mol
InChI Key: QDFQSMRKTKDQKA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of an amino group, a thiol group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate typically involves multiple steps. The starting materials are usually simple organic compounds that undergo a series of reactions, including cyclization, amination, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-5-18-13(17)9-10-11(19-12(9)16)8-6-7-15(10,4)14(8,2)3/h8H,5-7,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFQSMRKTKDQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3(CCC2C3(C)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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